molecular formula C14H18N4O4S B5367983 N-benzyl-N'-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}sulfamide

N-benzyl-N'-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}sulfamide

Cat. No. B5367983
M. Wt: 338.38 g/mol
InChI Key: DRWXTLVLDANGNA-UHFFFAOYSA-N
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Description

N-benzyl-N'-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}sulfamide, also known as BOS-102, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. BOS-102 belongs to the class of oxadiazole-based compounds and has shown promising results in various studies.

Mechanism of Action

The exact mechanism of action of N-benzyl-N'-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}sulfamide is not fully understood. However, studies suggest that it may act on the GABAergic system, which is involved in regulating anxiety and seizure activity. This compound has also been shown to modulate the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that it can reduce oxidative stress and inflammation, increase the levels of antioxidants, and improve mitochondrial function. This compound has also been found to modulate various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.

Advantages and Limitations for Lab Experiments

One advantage of using N-benzyl-N'-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}sulfamide in lab experiments is its ability to cross the blood-brain barrier, making it potentially useful in studying neurological disorders. However, one limitation is that the compound has low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for the study of N-benzyl-N'-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}sulfamide. One area of interest is its potential as a therapeutic agent for neurological disorders such as epilepsy, anxiety, and depression. Further studies are needed to fully understand its mechanism of action and potential side effects. Additionally, the development of new synthesis methods to increase the yield of this compound could make it more accessible for research purposes.

Synthesis Methods

The synthesis of N-benzyl-N'-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}sulfamide involves a multi-step process that includes the reaction of 5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid with thionyl chloride, followed by the reaction with benzylamine and finally with sulfamide. The yield of this compound obtained through this process is reported to be around 60%.

Scientific Research Applications

N-benzyl-N'-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}sulfamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anticonvulsant, anxiolytic, and antidepressant-like effects in animal models. This compound has also shown potential as a neuroprotective agent, with studies demonstrating its ability to protect against oxidative stress-induced neuronal damage.

properties

IUPAC Name

N-[[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]methylsulfamoyl]-1-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4S/c19-23(20,15-9-11-5-2-1-3-6-11)16-10-13-17-14(22-18-13)12-7-4-8-21-12/h1-3,5-6,12,15-16H,4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRWXTLVLDANGNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NC(=NO2)CNS(=O)(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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